2,3-dichloro-N,N-dimethylaniline
Overview
Description
2,3-Dichloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and the nitrogen atom is dimethylated. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N,N-dimethylaniline can be synthesized through several methods. One common method involves the chlorination of N,N-dimethylaniline. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Br2, I2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dichloro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: Research explores its potential use in developing pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-dichloro-N,N-dimethylaniline involves its interaction with various molecular targets. In biochemical contexts, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine substituents and dimethylamino group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N,N-dimethylaniline
- 3,5-Dichloro-N,N-dimethylaniline
- 2,3-Dichloroaniline
Uniqueness
2,3-Dichloro-N,N-dimethylaniline is unique due to the specific positioning of chlorine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and industrial processes .
Properties
IUPAC Name |
2,3-dichloro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYDTKXGNLLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371065 | |
Record name | 2,3-dichloro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58566-65-7 | |
Record name | 2,3-dichloro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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